Dl-Phenylalanine

Catalog No.
S701828
CAS No.
150-30-1
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dl-Phenylalanine

CAS Number

150-30-1

Product Name

Dl-Phenylalanine

IUPAC Name

2-amino-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI Key

COLNVLDHVKWLRT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

Synonyms

DL-PHENYLALANINE;150-30-1;phenylalanine;2-amino-3-phenylpropanoicacid;DL-3-Phenylalanine;H-DL-Phe-OH;phenylalanin;2-Amino-3-phenylpropionicacid;Phenylalanine,dl-;DL-2-Amino-3-phenylpropanoicacid;Alanine,phenyl-,dl-;DL-.beta.-Phenylalanine;alpha-Amino-beta-phenylpropionicacid;PhenylalanineDL-form;NSC9959;2-Amino-3-phenylpropionicacid,dl-;.beta.-Phenylalanine,dl-;DL-alpha-Amino-beta-phenylpropionicacid;FEMANo.3726;CHEBI:28044;COLNVLDHVKWLRT-UHFFFAOYSA-N;alpha-Aminohydrocinnamicacid,dl-;DL-.beta.-Phenyl-.alpha.-alanine;EINECS205-756-7;MFCD00064225

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N

The exact mass of the compound DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.2 mg/ml at 25 °c26.9 mg/ml at 25 °csoluble in water and dilute mineral acid and alkali hydroxide solutionsslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620354. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Supplementary Records. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Use in Pain Management

Some studies suggest DLPA might enhance the pain-relieving effects of opioids. A clinical study observed that DLPA supplementation alongside opioids seemed to improve pain relief and potentially alleviate depression in patients with chronic pain PubMed: . However, more research is needed to confirm these findings and understand the underlying mechanisms.

Potential Use in Depression Treatment

Potential Use in Other Conditions

Limited research has investigated the use of DLPA for various other conditions. These include:

  • Attention Deficit Hyperactivity Disorder (ADHD): Studies haven't shown any significant benefit of DLPA for ADHD symptoms RxList: .
  • Parkinson's Disease: Research suggests D-phenylalanine, a specific form of phenylalanine, might improve symptoms, while DLPA appears to be less effective WebMD: .
  • Alcohol Withdrawal Symptoms: Early research suggests a combination of D-phenylalanine, L-glutamine, and L-5-hydroxytryptophan might alleviate some withdrawal symptoms WebMD: .

DL-phenylalanine is a racemic mixture of the two enantiomers of phenylalanine: L-phenylalanine and D-phenylalanine. It is represented chemically as C₉H₁₁NO₂ and is classified as an aromatic amino acid. L-phenylalanine is essential for human health, serving as a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. D-phenylalanine, while not directly involved in protein synthesis, has been studied for its potential pharmacological effects, particularly in pain relief and mood enhancement .

The potential mechanism of action of DLPA is related to its L-phenylalanine content. L-phenylalanine serves as a precursor for the synthesis of dopamine, norepinephrine, and epinephrine in the brain. These neurotransmitters are involved in mood regulation, pain perception, alertness, and various other physiological functions. Supplementation with DLPA might increase the availability of these neurotransmitters, potentially influencing these processes .

However, the exact mechanism by which DLPA exerts its effects requires further research . Additionally, the role of D-phenylalanine in DLPA's mechanism remains unclear.

Toxicity

DLPA can be toxic at high doses, potentially causing side effects like anxiety, insomnia, headaches, nausea, and heartburn. People with certain medical conditions, such as phenylketonuria (PKU), high blood pressure, or schizophrenia, should avoid DLPA supplementation.

Flammability

DLPA is not flammable .

Reactivity

DLPA can react with strong acids and bases, but it is generally considered stable under normal storage conditions .

Typical of amino acids. These include:

  • Decarboxylation: The removal of the carboxyl group, leading to the formation of phenethylamine.
  • Transamination: The transfer of an amino group to a keto acid, producing different amino acids.
  • Oxidation: DL-phenylalanine can be oxidized to form phenylpyruvate or other derivatives depending on reaction conditions .

The photochemistry of DL-phenylalanine has also been studied, revealing that it can produce photoproducts such as benzoic acid under UV light exposure .

DL-phenylalanine exhibits several biological activities:

  • Pain Relief: D-phenylalanine may inhibit the enzyme carboxypeptidase A, which degrades enkephalins—peptides that modulate pain perception. This inhibition could enhance the analgesic effects of enkephalins .
  • Mood Enhancement: L-phenylalanine is a precursor to neurotransmitters like dopamine and norepinephrine, which are associated with mood regulation. Some studies suggest that supplementation may have antidepressant effects .
  • Transport Across Blood-Brain Barrier: L-phenylalanine crosses the blood-brain barrier more efficiently than its D counterpart, influencing central nervous system functions more significantly .

DL-phenylalanine can be synthesized through various methods:

  • Chemical Synthesis: Traditional organic synthesis techniques can yield both enantiomers or their racemic mixture.
  • Biocatalysis: Phenylalanine ammonia lyase (PAL) catalyzes the conversion of cinnamic acids to L-phenylalanine, while D-phenylalanine can be produced through asymmetric synthesis or enzymatic methods .
  • Chemoenzymatic Methods: Recent advances have introduced one-pot reactions combining chemical and enzymatic steps to enhance yield and optical purity of D-phenylalanine from L-phenylalanine .

DL-phenylalanine has several applications:

  • Nutritional Supplement: It is marketed for its potential benefits in managing pain and depression.
  • Pharmaceutical Research: Investigated for its role in neurotransmitter synthesis and its effects on mood disorders.
  • Food Industry: Used as a flavor enhancer and nutritional additive in various food products .

Several compounds are structurally or functionally similar to DL-phenylalanine. Here are some key comparisons:

CompoundStructureBiological RoleUnique Features
L-TyrosineC₉H₁₁NO₃Precursor to catecholaminesDirectly involved in neurotransmitter synthesis
D-TyrosineC₉H₁₁NO₃Similar to L-Tyrosine but less studiedLess prevalent in nature
PhenylethylamineC₈H₁₃NNeurotransmitterActs as a neuromodulator
L-DOPAC₉H₁₁NO₄Precursor to dopamineUsed in Parkinson's disease treatment

DL-phenylalanine's uniqueness lies in its combination of both enantiomers, allowing it to exert diverse biological effects that neither enantiomer can achieve alone. Its dual role as both a dietary supplement and a subject of pharmacological research highlights its significance in both nutrition and medicine .

Transition Metal-Organophosphorus Ligand Catalyst Systems

The development of transition metal-organophosphorus ligand systems represents a fundamental advancement in the catalytic synthesis of racemic phenylalanine derivatives [7]. Rhodium-based catalysts bearing chiral phosphorus ligands have demonstrated exceptional performance in asymmetric hydrogenation reactions, particularly for amino acid precursors [5]. The catalytic efficiency of these systems is largely dependent on the specific combination of transition metal center and chiral ligand architecture.

Bidentate phosphine ligands such as diphenylphosphinomethane and bis-phosphoramidite compounds have shown remarkable activity in rhodium-catalyzed asymmetric hydrogenation [7]. The three-hindered quadrant ligand design, exemplified by di-tert-butylphosphino-tert-butyl(methyl)phosphinomethane, creates a controlled steric environment that enhances enantioselectivity while maintaining high catalytic activity [7]. These catalyst systems typically achieve turnover numbers exceeding 10,000 under optimized conditions, making them economically viable for industrial applications [7].

Phosphino-oxazoline ligands have emerged as particularly effective components in iridium-catalyzed reduction systems [5]. The structural diversity of these ligands allows fine-tuning of catalytic performance for specific substrate requirements [5]. Research has demonstrated that the absolute configuration of the phosphorus center significantly impacts both catalytic activity and enantioselectivity [5].

Table 1: Catalytic Performance of Selected Transition Metal-Organophosphorus Systems

Catalyst SystemMetal CenterLigand TypeConversion (%)Enantiomeric Excess (%)Turnover Number
Rhodium-BenzP*RhodiumBisphosphine>99>99>10,000
Rhodium-DIPAMPRhodiumBisphosphine95958,500
Iridium-SimplePHOXIridiumPhosphino-oxazoline96967,200
Rhodium-MaxPHOSRhodiumThree-hindered quadrant>9998>10,000

Data compiled from multiple studies on asymmetric hydrogenation of dehydroamino acid derivatives [7] [10]

The mechanism of asymmetric hydrogenation involves the formation of square planar chelate complexes, where the chiral ligand creates an asymmetric environment around the metal center [10]. Computational studies have revealed that the enantiodetermining step typically involves the coordination stage of the carbon-carbon double bond, with energy differences between reaction pathways directly correlating to observed optical yields [10].

Reaction Optimization Parameters: Pressure, Temperature, and Solvent Effects

The optimization of reaction conditions represents a critical aspect of catalytic hydrogenation processes for phenylalanine synthesis [28]. Hydrogen pressure significantly influences both reaction rate and selectivity, with most effective systems operating between 1 and 70 bar [28] [29]. Increasing hydrogen pressure generally improves catalytic activity, though the effect on enantioselectivity varies depending on the specific catalyst-substrate combination [30].

Temperature control plays a dual role in asymmetric hydrogenation reactions [30]. While elevated temperatures enhance reaction rates, they often prove detrimental to enantioselectivity [30]. Most effective phenylalanine synthesis protocols operate at temperatures ranging from 25°C to 100°C, with optimal conditions typically found between 50°C and 80°C [28] [29].

Solvent selection critically impacts both catalyst stability and reaction selectivity [28]. Polar protic solvents such as methanol have demonstrated excellent compatibility with phosphine-phosphoramidite ligands, achieving conversion rates exceeding 99% with enantiomeric excess values above 99% [28]. Ethyl acetate has also proven highly effective, providing superior results compared to dichloromethane in many catalyst systems [28].

Table 2: Solvent Effects on Asymmetric Hydrogenation Performance

SolventConversion (%)Turnover Frequency (h⁻¹)Enantiomeric Excess (%)
Methanol>9924.199.4
Ethyl Acetate>9924.199.3
Dichloromethane65.815.890.9

Reaction conditions: 0.05 mol/dm³ substrate concentration, 25°C, 1 bar pressure [28]

Substrate concentration optimization requires careful balance between productivity and catalyst efficiency [27]. Higher substrate concentrations increase volumetric conversion rates but may lead to product inhibition effects [27]. Research has demonstrated that optimal substrate concentrations typically range from 40 to 100 millimolar, with the upper limit determined by substrate solubility and product inhibition considerations [27].

Residence time optimization in continuous flow systems has revealed that shorter contact times improve mass transfer while maintaining adequate conversion ratios [27]. Optimal residence times of approximately 0.625 hours provide the best balance between conversion efficiency and volumetric productivity [27].

Enzymatic Resolution Techniques for Enantiomer Separation

Enzymatic resolution represents a highly selective and environmentally friendly approach for separating phenylalanine enantiomers [11] [15]. These biocatalytic methods exploit the stereospecific nature of enzymes to selectively transform one enantiomer while leaving the other unchanged, enabling efficient separation of racemic mixtures [14].

Phenylalanine ammonia lyase enzymes have demonstrated exceptional utility in enantiomer separation processes [1]. These enzymes catalyze the reversible deamination of phenylalanine to cinnamic acid, with variants showing preferential activity toward specific enantiomers [1]. Wild-type phenylalanine ammonia lyase from Alanine vulgaris exhibits natural selectivity for the L-enantiomer, while engineered variants have been developed with enhanced activity toward D-phenylalanine production [1].

Aminoacylase-based resolution techniques employ the selective hydrolysis of acetylated amino acid derivatives [14]. This method involves initial derivatization of racemic phenylalanine to form N-acetyl derivatives, followed by enzymatic hydrolysis that selectively cleaves one enantiomer [14]. The resulting mixture contains free amino acid and unreacted acetyl derivative, which can be separated by conventional physical methods [14].

Table 3: Enzymatic Resolution Performance Data

Enzyme SystemTarget EnantiomerConversion (%)Enantiomeric Excess (%)Productivity (g/L/h)
Aspergillus fumigatus L-amino acid oxidaseD-phenylalanine80.2>990.45
Phenylalanine ammonia lyase (H359Y variant)D-phenylalanine79>990.52
Protamex proteinaseL-phenylalanine>95>990.38

Performance data for racemic phenylalanine resolution under optimized conditions [11] [17] [1]

L-amino acid oxidase enzymes from various microbial sources provide another effective resolution strategy [15] [17]. Aspergillus fumigatus L-amino acid oxidase demonstrates excellent selectivity for L-phenylalanine oxidation, leaving D-phenylalanine intact with high optical purity [17]. The enzyme achieves 80.2% resolution efficiency for D-phenylalanine production [17].

Deracemization processes combine enzymatic selectivity with chemical reduction to achieve complete conversion of racemic mixtures [15]. These cascade reactions employ L-amino acid deaminase to selectively oxidize the L-enantiomer to the corresponding α-keto acid, followed by non-selective chemical reduction with reagents such as ammonia-borane complex [15]. The iterative nature of this process enables accumulation of the desired D-enantiomer with excellent optical purity [15].

Immobilized enzyme systems enhance process economics through catalyst reusability and simplified product separation [27]. Immobilized phenylalanine ammonia lyase retains approximately 50% of its original activity while demonstrating excellent operational stability [46]. Continuous flow processes using immobilized enzymes achieve contact times as short as 20 minutes while maintaining conversion rates above 85% [46].

Microbial Degradation Pathways in Aspergillus niger

Aspergillus niger demonstrates unique metabolic capabilities for phenylalanine degradation through a novel pathway involving 4-hydroxymandelic acid intermediates [18] [19]. This fungal system provides comprehensive catabolism of both D- and L-phenylalanine enantiomers through distinct enzymatic mechanisms [18].

The initial degradation steps involve stereospecific enzymes that process each enantiomer separately [18]. D-amino acid oxidase initiates D-phenylalanine degradation by converting it to phenylpyruvic acid [18]. L-phenylalanine degradation proceeds through L-phenylalanine:2-oxoglutaric acid aminotransferase, which also produces phenylpyruvic acid as the converging intermediate [18].

Phenylpyruvic acid serves as the central metabolic junction where both enantiomer pathways converge [18]. The fungal system expresses both phenylpyruvate oxidase and phenylpyruvate decarboxylase activities, enabling multiple metabolic routes from this key intermediate [18]. Phenylpyruvate decarboxylation leads to phenylacetic acid formation, while oxidative pathways generate phenylpyruvic acid derivatives [18].

Table 4: Aspergillus niger Phenylalanine Degradation Pathway Intermediates

Metabolic StepSubstrateProductEnzymeActivity Level
Initial D-enantiomer processingD-phenylalaninePhenylpyruvic acidD-amino acid oxidaseHigh
Initial L-enantiomer processingL-phenylalaninePhenylpyruvic acidL-phenylalanine aminotransferaseHigh
Decarboxylation pathwayPhenylpyruvic acidPhenylacetic acidPhenylpyruvate decarboxylaseModerate
Hydroxylation pathwayPhenylacetic acid2-hydroxyphenylacetic acidPhenylacetate hydroxylaseLow
Hydroxylation pathwayPhenylacetic acid4-hydroxyphenylacetic acidPhenylacetate hydroxylaseModerate

Enzymatic activities and pathway intermediates identified in Aspergillus niger cultures [18] [19]

Phenylacetate hydroxylase represents a critical enzyme in the degradation pathway, requiring reduced nicotinamide adenine dinucleotide phosphate as a cofactor [18]. This enzyme converts phenylacetic acid to both 2-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid isomers [18]. The 4-hydroxyphenylacetic acid derivative undergoes further conversion to 4-hydroxymandelic acid, representing the novel aspect of this degradation pathway [18].

The temporal regulation of metabolic pathways shows interesting substrate-specific patterns [18]. While 4-hydroxyphenylacetate converts readily to 4-hydroxymandelic acid during active growth phases, 2-hydroxyphenylacetate remains largely unutilized until sporulation onset [18]. During sporulation, 2-hydroxyphenylacetate undergoes rapid conversion to homogentisic acid and subsequent ring-cleavage products [18].

The complete degradation pathway culminates in protocatechuic acid formation through a series of oxidative transformations [18]. 4-hydroxymandelic acid degradation proceeds through 4-hydroxybenzoylformic acid, 4-hydroxybenzaldehyde, and 4-hydroxybenzoic acid intermediates before reaching protocatechuic acid [18]. This terminal aromatic compound undergoes ring cleavage to yield aliphatic products, completing the mineralization process [18].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White crystalline platelets; odourless

Color/Form

Prisms form water
Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992)

Heavy Atom Count

12

Taste

Bitter

LogP

-1.38 (LogP)
-1.44
-1.38

Odor

Slight

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

541 °F (decomposes) (NTP, 1992)
283 °C decomposes
283 °C

UNII

8P946UF12S

Related CAS

30394-07-1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 110 of 111 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

L-phenylalanine may be helpful in some with depression. It may also be useful in the treatment of vitiligo. There is some evidence that L-phenylalanine may exacerbate tardive dyskinesia in some schizophrenic patients and in some who have used neuroleptic drugs.

Therapeutic Uses

An essential aromatic amino acid that is a precursor of MELANIN; DOPAMINE; noradrenalin (NOREPINEPHRINE), and THYROXINE.
/EXPTL TREATMENT/ There is no totally effective treatment for vitiligo (localised hypopigmentation). Oral or topical photochemotherapy with psoralens is generally considered to be the best available treatment, but experimental therapy includes UVA phototherapy with phenylalanine. Use of phenylalanine in oral doses of up to 100 mg/kg with UVA/sunlight led to beneficial results in more than 90% of 200 patients with vitiligo. Greatest benefit was noted in early disease, but prolonged use still induced repigmentation in long-standing cases. Repigmentation occurred mainly in areas rich in follicles. Such therapy is contra-indicated in phenylketonuria and in pregnancy. Similarly a further open study reported responses in 94 of 149 patients receiving 50 to 100 mg/kg daily of phenylalanine plus twice weekly UVA treatment. However, only 22% of responders had repigmentation in more than 60% of the affected area. Higher doses did not seem to be more effective than 50 mg/kg daily. Another group reported on 6 years of experience of treatment of vitiligo using 50 or 100 mg/kg daily of phenylalanine, with application of 10% phenylalanine gel and daily sun exposure. Although not ideal, they considered the treatment useful, especially for its ability to rapidly repigment the face. The same group performed an open study, adding topical 0.025% clobetasol propionate, and ultraviolet exposure during autumn and winter; 65.5% of patients achieved 100% repigmentation on the face.
/Experimental Therapy/ L-Phenylalanine (Phe), is a potent releaser of the satiety hormone, cholecystokinin (CCK) and previous studies, conducted primarily in men, show that ingestion of Phe reduces energy intake. The objective of the current study was to test the effects of Phe on energy intake in overweight and obese women. Subjects (n =3 2) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal in a within-subjects', counterbalanced, double-blind study. No effect of Phe was found; however, interactions with dietary restraint status were detected in post-hoc analyses.
/Experimental Therapy/ L-phenylalanine in combination with 0.025% clobetasol propionate and sunlight during sunny months or UVA lamps in winter, appears to improve evolutive vitiligo without side effects, and therefore is especially recommended on the face or for children.
For more Therapeutic Uses (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Pharmacology

DL-Phenylalanine is a racemic mixture of phenylalanine, an aromatic amino acid with antidepressant, analgesic and appetite suppressant properties. The antidepressant effect of DL-phenylalanine may be accounted for by its precursor role in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. This agent also plays a role in alleviating mood swings of premenstrual syndrome (PMS), increasing energy and mental alertness and heighten the ability to focus in individuals with attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

0.00000005 [mmHg]

Other CAS

63-91-2
673-06-3
150-30-1

Absorption Distribution and Excretion

Absorbed from the small intestine by a sodium dependent active transport process.
... It diffuses across placental membrane reaching higher fetal than maternal levels. In rhesus monkey when serum maternal levels are 1-2 mg/100 mL near full term there is an approx 1.5:1 diffusion rate, but when maternal levels ... high (25 mg/100 mL) fetal serum ... reach 45 mg/100 mL to detriment of fetus. /Phenylalanine/
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.
Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#3668]
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bondspecific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for (L)-Phenylalanine (13 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. L-phenylalanine that is not metabolized in the liver is distributed via the systemic circulation to the various tissues of the body, where it undergoes metabolic reactions similar to those that take place in the liver.
Pathways of amino acid metabolism- L-phenylalanine; product of oxidative deamination or transamination: phenylpyruvic acid. Product of decarboxylation: phenylethylamine. Phenylalanine to tyrosine.
L-Phenylalanine yields in man: N-acetyl-L-phenylalanine; benzoic acid; probably in man, 2,5-dihydroxy-L-phenylalanine. /From table/
L-Phenylalanine yields in man: phenethylamine; phenylpyruvic acid; L-tyrosine. /From table/
L-Phenylalanine yields L-m-tyrosine in rat. /From table/
For more Metabolism/Metabolites (Complete) data for (L)-Phenylalanine (12 total), please visit the HSDB record page.

Associated Chemicals

Phenylalanine (d-);673-06-3
Phenylalanine (dl);150-30-1

Wikipedia

Phenylanine
Phenylalanine

Drug Warnings

Overweight and obese women (n = 32) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal. High-dose Phe increased ratings of nausea.

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

From PTS-negative Escherichia coli bioengineered strains.
(L(-))-phenylalanine is isolated commercially from proteins (ovalbumin, lactalbumin, zein, and fibrin).
Fermentation from carbohydrates is the most economical way to produce L-phenylalanine

General Manufacturing Information

Phenylalanine: ACTIVE

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: phenylalanine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: phenylalanine; Matrix: feeds; Detection Limit: not provided.

Clinical Laboratory Methods

BACKGROUND: Neonatal screening for congenital disorders like phenylketonuria (PKU), congenital hypothyroidism (CH), and congenital adrenal hyperplasia (CAH) is generally performed in dried blood spots on filter paper. The analytes of interest for testing for PKU, CH and CAH are phenylalanine, thyrotropin (TSH) and 17alpha-hydroxyprogesterone (17OHP), respectively. The International Society for Neonatal Screening (ISNS) /has prepared/ a combined reference preparation for the three analytes on filter paper Schleicher & Schuell #903, Whatman BFC180 and Toyo Roshi 545 ... The linearity of the blood spot calibrators and the homogeneity of the batch (only tested for Schleicher & Schuell) were good. The differences between the three filter papers were small /and it can be concluded that/ the 1st ISNS-RPNS for TSH, phenylalanine and 17OHP /is/ suitable as formal reference preparation and as a source for (re)calibrating kit calibrators.

Interactions

Ochratoxin A (0.8 mg) injected ip together with 0.8 mg of phenylalanine, 97% of animals survived, and 100% survived when 1 mg of phenylalanine was injected.

Dates

Last modified: 08-15-2023

Explore Compound Types